4-Fluorophenyl methyl sulfone is an organic compound with the chemical formula C₁₇H₇FO₂S. It is a white crystalline solid at room temperature. The synthesis of 4-fluorophenyl methyl sulfone has been reported in various scientific journals, often involving the reaction of 4-fluorobenzenethiol with methanesulfonyl chloride. [, ] Additionally, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized product. []
4-Fluorophenyl methyl sulfone has also been explored for potential applications in material science. Its ability to form self-assembled structures makes it a potential candidate for the development of new functional materials. For instance, research has investigated its use in the fabrication of organic light-emitting diodes (OLEDs) [] and liquid crystals. []
4-Fluorophenyl methyl sulfone is an organic compound characterized by the molecular formula and a molecular weight of approximately 174.19 g/mol. It is a sulfone derivative, notable for its fluorinated phenyl group, which enhances its chemical properties and biological activity. The compound appears as a solid at room temperature and has applications in various fields, particularly in materials science and organic chemistry .
Several synthesis methods for 4-fluorophenyl methyl sulfone have been reported:
4-Fluorophenyl methyl sulfone finds applications in various domains:
Studies have shown that 4-fluorophenyl methyl sulfone interacts favorably with nickel-rich cathode materials in lithium-ion batteries. It helps form stable cathode-electrolyte interfaces, reducing degradation during cycling. These interactions are crucial for enhancing battery performance and longevity, making it a valuable additive in energy storage technologies .
Several compounds share structural similarities with 4-fluorophenyl methyl sulfone. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phenyl methyl sulfone | Lacks fluorine; used similarly as an electrolyte additive | |
4-Chlorophenyl methyl sulfone | Chlorine substituent; different electronic properties | |
4-Bromophenyl methyl sulfone | Bromine substituent; exhibits different reactivity | |
Bis(4-fluorophenyl) sulfone | Bifunctional additive; enhances battery performance |
The presence of the fluorine atom in 4-fluorophenyl methyl sulfone significantly alters its chemical reactivity and biological activity compared to similar compounds. This unique characteristic allows it to function effectively as an interface modifier in lithium-ion batteries, where stability and performance are critical .
Irritant